REACTION_SMILES
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[Br:6][c:7]1[cH:8][cH:9][c:10]([O:13][CH2:14][c:15]2[cH:16][cH:17][c:18]([F:21])[cH:19][cH:20]2)[n:11][cH:12]1.[CH2:22]([Li:23])[CH2:24][CH2:25][CH3:26].[CH3:1][CH2:2][O:3][CH2:4][CH3:5].[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[OH2:32]>>[CH:2](=[O:3])[c:7]1[cH:8][cH:9][c:10]([O:13][CH2:14][c:15]2[cH:16][cH:17][c:18]([F:21])[cH:19][cH:20]2)[n:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(COc2ccc(Br)cn2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=Cc1ccc(OCc2ccc(F)cc2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |